Nebivolol hydrochloride
Overview
Description
It is a white crystalline powder that is highly soluble in water but insoluble in ethanol . This compound is commonly used as an emulsifier and a binding agent in food products such as jellies, margarine, and sausage casings . Additionally, it serves as a primary standard for Karl Fischer titration, a technique used to determine water content in various substances .
Mechanism of Action
Target of Action
Nebivolol hydrochloride primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys. When activated, they increase the heart rate, contractility, and renin release, leading to increased blood pressure .
Mode of Action
This compound acts as a selective beta-1 adrenergic receptor antagonist . It blocks these receptors, preventing the binding of catecholamines, hormones that cause the heart to beat harder and faster . By blocking these receptors, nebivolol helps the heart beat more slowly, reducing the heart’s workload .
Pharmacokinetics
This compound’s pharmacokinetic properties include its selective beta-1 adrenergic receptor antagonism and weak beta-2 adrenergic receptor antagonism activity . It has a long duration of action, with effects seen 48 hours after stopping the medication . It also has a wide therapeutic window, with patients generally taking 5-40mg daily .
Action Environment
For instance, diabetic patients should monitor their blood glucose levels as beta blockers like nebivolol may mask signs of hypoglycemia .
Biochemical Analysis
Biochemical Properties
Nebivolol hydrochloride interacts with beta-1 adrenergic receptors, which are proteins located in the heart . By blocking these receptors, this compound can decrease the heart rate and blood pressure . This interaction is selective, meaning this compound preferentially binds to beta-1 receptors over other types of adrenergic receptors .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of this compound involves blocking beta-1 adrenergic receptors, leading to decreased resting heart rate, exercise heart rate, myocardial contractility, systolic blood pressure, and diastolic blood pressure . This blocking interaction helps the heart beat more slowly and reduces the blood pressure .
Temporal Effects in Laboratory Settings
This compound has a long duration of action, with effects seen up to 48 hours after stopping the medication . It has a wide therapeutic window, with patients generally taking 5-40mg daily .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study conducted on SOD1 G93A mice, this compound delayed motor function deterioration and halted motor neuronal loss in the spinal cord .
Metabolic Pathways
This compound is subject to extensive first-pass metabolism . The major pathway for the metabolism of this drug is catalyzed by CYP2D6 and to a lesser extent by CYP2C19 and CYP3A4 . The main product of this reaction is 4-hydroxynebivolol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tartrate dibasic dihydrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline product .
Industrial Production Methods: In industrial settings, sodium tartrate dibasic dihydrate is produced by reacting high-purity tartaric acid with sodium carbonate or sodium hydroxide. The reaction mixture is then crystallized, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium tartrate dibasic dihydrate undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. It can form complexes with bivalent metal ions such as manganese, iron, cobalt, nickel, copper, and zinc .
Common Reagents and Conditions:
Complexation: Reacts with metal salts under aqueous conditions to form metal tartrate complexes.
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Major Products Formed:
Metal Tartrate Complexes: Formed when reacting with metal salts.
Oxidized or Reduced Tartrate Compounds: Depending on the redox conditions.
Scientific Research Applications
Sodium tartrate dibasic dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a primary standard in Karl Fischer titration to determine water content.
Biology: Employed in buffers for molecular biology and cell culture applications.
Medicine: Utilized in pharmaceutical formulations as an excipient.
Industry: Acts as an emulsifier and binding agent in food products.
Comparison with Similar Compounds
Monosodium Tartrate: Similar in structure but contains only one sodium ion.
Potassium Sodium Tartrate: Contains both potassium and sodium ions.
Sodium Acetate: Another sodium salt used in various applications.
Uniqueness: Sodium tartrate dibasic dihydrate is unique due to its precise water content, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with bivalent metal ions also sets it apart from other similar compounds .
Properties
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXHQAEWHKGCW-BIISKSHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049065 | |
Record name | rac Nebivolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152520-56-4, 169293-50-9 | |
Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac Nebivolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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